molecular formula C14H17Cl2N3OS B12896381 5-(5-(3,4-Dichlorophenoxy)pentyl)-N-methyl-1,3,4-thiadiazol-2-amine CAS No. 87431-59-2

5-(5-(3,4-Dichlorophenoxy)pentyl)-N-methyl-1,3,4-thiadiazol-2-amine

Cat. No.: B12896381
CAS No.: 87431-59-2
M. Wt: 346.3 g/mol
InChI Key: KSJQYACDMJKZFF-UHFFFAOYSA-N
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Description

5-(5-(3,4-Dichlorophenoxy)pentyl)-N-methyl-1,3,4-thiadiazol-2-amine is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, a dichlorophenoxy group, and a pentyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-(3,4-Dichlorophenoxy)pentyl)-N-methyl-1,3,4-thiadiazol-2-amine typically involves multiple steps. One common synthetic route includes the following steps:

    Preparation of 3,4-Dichlorophenol: This can be synthesized by chlorination of phenol.

    Formation of 3,4-Dichlorophenoxy Pentyl Bromide: Reacting 3,4-dichlorophenol with pentyl bromide in the presence of a base.

    Cyclization to Form Thiadiazole Ring: The intermediate is then reacted with thiosemicarbazide under acidic conditions to form the thiadiazole ring.

    N-Methylation: The final step involves methylation of the thiadiazole nitrogen using methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

5-(5-(3,4-Dichlorophenoxy)pentyl)-N-methyl-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

5-(5-(3,4-Dichlorophenoxy)pentyl)-N-methyl-1,3,4-thiadiazol-2-amine has been studied for various applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 5-(5-(3,4-Dichlorophenoxy)pentyl)-N-methyl-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The thiadiazole ring and dichlorophenoxy group play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity, disruption of cell membrane integrity, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

  • 5-{[5-(3,4-Dichlorophenoxy)pentyl]oxy}-4-oxo-4H-pyran-2-carboxylic acid
  • 5-{[5-(3,4-Dichlorophenoxy)pentyl]oxy}-4-oxo-6-[(1E)-1-propen-1-yl]-4H-pyran-2-carboxylic acid

Uniqueness

5-(5-(3,4-Dichlorophenoxy)pentyl)-N-methyl-1,3,4-thiadiazol-2-amine is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. This compound’s specific structure allows for unique interactions with biological targets, making it a valuable molecule for research and potential therapeutic applications.

Properties

CAS No.

87431-59-2

Molecular Formula

C14H17Cl2N3OS

Molecular Weight

346.3 g/mol

IUPAC Name

5-[5-(3,4-dichlorophenoxy)pentyl]-N-methyl-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C14H17Cl2N3OS/c1-17-14-19-18-13(21-14)5-3-2-4-8-20-10-6-7-11(15)12(16)9-10/h6-7,9H,2-5,8H2,1H3,(H,17,19)

InChI Key

KSJQYACDMJKZFF-UHFFFAOYSA-N

Canonical SMILES

CNC1=NN=C(S1)CCCCCOC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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